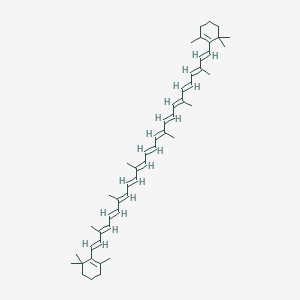

Decapreno-|A-carotene

Vue d'ensemble

Description

Decapreno-|A-carotene, also known as this compound, is a useful research compound. Its molecular formula is C50H68 and its molecular weight is 669.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Carotenoids - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

1. Quantification of Hydrocarbon Carotenoids

Decapreno-β-carotene has been utilized as an internal standard in the quantification of hydrocarbon carotenoids extracted from raw carrots. It is a C50 β-carotene that fulfills most internal standard requirements and can be synthesized with high purity. High-performance liquid chromatography (HPLC) was used to separate and quantitatively determine hydrocarbon carotenoids in carrots, yielding similar values for α- and β-carotene as obtained from standards alone (Khachik & Beecher, 1985).

2. Study of Excited State Dynamics in Carotenoids

Decapreno-β-carotene has been studied to understand the intramolecular relaxation processes within long carotenoids. Using amplified pulses and transient absorption spectroscopy, the dynamics of excited states were probed, revealing insights into decay time constants and the excited state absorption due to the S1→Sn transition (Andersson & Gillbro, 1995).

3. Understanding Carotenoid Pigmentation in Microorganisms

Research on the yellow-pigmented Cellulomonas biazotea identified decapreno carotenoid as a principal compound, contributing to the understanding of microbial pigmentation. The structural characterization of this carotenoid helps in comprehending the biochemical pathways in microorganisms (Weeks, Montes, & Andrewes, 1980).

4. Exploration of Carotenoid-Based Soliton Theory

Decapreno-β-carotene, along with other long polyenes, was synthesized to study its relation to soliton theory. This research explored the formation of cations from these carotenoids, contributing to understanding the charge delocalization and interactions in linear polyenes (Kildahl-Andersen, Anthonsen, & Liaaen-Jensen, 2007).

5. Investigation of Carotenoid Excited States via Spectroscopy

Decapreno-β-carotene was part of a study on carotenoids' excited states using resonance Raman and electronic absorption spectra. This research contributed to understanding the ground-state spectra and frequency shifts in carotenoid molecules upon excitation, enhancing knowledge of their molecular dynamics (Dallinger, Farquharson, Woodruff, & Rodgers, 1981).

6. Biosynthetic Pathway Analysis in Corynebacterium glutamicum

The biosynthetic pathway leading to decaprenoxanthin diglucoside in Corynebacterium glutamicum was studied, revealing new insights into carotenoid formation and its intermediates. This research contributes significantly to understanding microbial biosynthesis of carotenoids (Krubasik et al., 2001).

7. Carotenoid Interaction with Metals

A study on β-carotene, a structurally related compound, demonstrated its ability to align metal atoms, forming metallo-carotenoid complexes. This research opens up possibilities for understanding and utilizing carotenoids in metal-binding applications (Horiuchi et al., 2015).

8. Functional Analysis of Carotenoid Synthesis Genes

Research on Corynebacterium glutamicum highlighted the genetic mechanisms involved in the synthesis of decaprenoxanthin, a related C50 carotenoid. This study enhances the understanding of the genetic basis of carotenoid formation in bacteria (Krubasik, Kobayashi, & Sandmann, 2001).

Orientations Futures

Carotenoids, including Decapreno-β-carotene, continue to be a subject of research due to their essential biological functions in both plants and animals . Future research areas include further understanding of carotenoid metabolism, regulation of carotenoid accumulation, and the agricultural and horticultural application of carotenoids .

Mécanisme D'action

Target of Action

Decapreno-beta-carotene, a C50 beta-carotene , is a long carotenoid with 15 and 19 conjugated double bonds . It primarily targets the retinoic acid receptor (RAR) and retinoid X receptor (RXR) . These receptors play a crucial role in modulating the expression of specific genes, thereby influencing various biological processes.

Mode of Action

Decapreno-beta-carotene acts as an antioxidant . It exhibits significant efficacy against reactive oxygen species, particularly singlet oxygen . It functions as a scavenger of lipophilic radicals within the membranes of every cell compartment . This interaction with its targets leads to changes in the cellular environment, protecting cells from oxidative stress.

Biochemical Pathways

Decapreno-beta-carotene is involved in several biochemical pathways. It is a precursor of vitamin A, and following absorption, it can be cleaved to form vitamin A (retinal) . This process is key to the maintenance of normal vision, enhancement of growth, tissue differentiation, and reproduction . Furthermore, it can modulate the expression of specific genes mainly via the nuclear hormone receptors: retinoic acid receptor- and retinoid X receptor-mediated signaling .

Pharmacokinetics

The pharmacokinetics of Decapreno-beta-carotene involve its absorption, distribution, metabolism, and excretion (ADME). It is absorbed in the intestine . The liver is the main organ that stores Decapreno-beta-carotene and distributes it to the peripheral tissues . Major carotenoid metabolites, the retinoids, can be stored as esters or further oxidized and excreted via phase 2 metabolism pathways .

Result of Action

The action of Decapreno-beta-carotene results in various molecular and cellular effects. It has been associated with reduced incidence or disease biomarkers of several chronic complications such as type-2 diabetes and other cardiovascular diseases . It also improves glucose uptake in insulin-resistant cells .

Action Environment

The action, efficacy, and stability of Decapreno-beta-carotene can be influenced by various environmental factors. For instance, the presence of different solvents can affect the intramolecular relaxation processes within Decapreno-beta-carotene . Furthermore, dietary consumption of carotenoids has been reported to reduce the chance of developing various diseases .

Analyse Biochimique

Biochemical Properties

Decapreno-beta-carotene, like other carotenoids, plays a key role in human nutrition, health, and disease . It can modulate the expression of specific genes mainly via nuclear hormone receptors

Cellular Effects

They are associated with reduced risk of several chronic diseases .

Molecular Mechanism

Carotenoids are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is limited information available on the temporal effects of Decapreno-beta-carotene in laboratory settings. It is known that it is a solid substance that should be stored at -80° C .

Transport and Distribution

It is known that carotenoids are generally embedded in cellular membranes .

Propriétés

IUPAC Name |

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E,21E,23E,25E)-3,7,11,16,20,24-hexamethyl-26-(2,6,6-trimethylcyclohexen-1-yl)hexacosa-1,3,5,7,9,11,13,15,17,19,21,23,25-tridecaenyl]-1,3,3-trimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C50H68/c1-39(23-15-25-41(3)27-17-29-43(5)33-35-47-45(7)31-19-37-49(47,9)10)21-13-14-22-40(2)24-16-26-42(4)28-18-30-44(6)34-36-48-46(8)32-20-38-50(48,11)12/h13-18,21-30,33-36H,19-20,31-32,37-38H2,1-12H3/b14-13+,23-15+,24-16+,27-17+,28-18+,35-33+,36-34+,39-21+,40-22+,41-25+,42-26+,43-29+,44-30+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODEVCWAIAJCZRJ-MGJPSJOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CC2=C(CCCC2(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=C/C=C/C=C(/C=C/C=C(/C=C/C=C(/C=C/C2=C(CCCC2(C)C)C)\C)\C)\C)/C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C50H68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

669.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5940-03-4 | |

| Record name | Decapreno-beta-carotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005940034 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

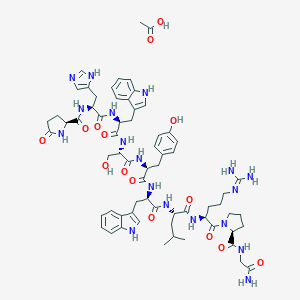

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid](/img/structure/B127167.png)

![5-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B127198.png)

![3-Imidazol-1-yl-5,8-dimethyl-[1,2,4]triazino[5,6-b]indole](/img/structure/B127207.png)